1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride

Description

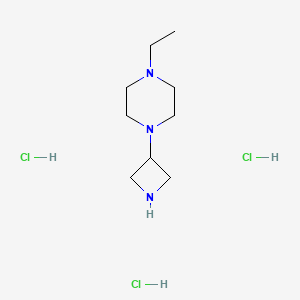

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride is a nitrogen-containing heterocyclic compound featuring a piperazine core substituted with an ethyl group at the 4-position and an azetidine ring at the 1-position. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Molecular Formula: The base structure is C₉H₁₉N₃, with three hydrochloride equivalents (C₉H₁₉N₃·3HCl) . Purity: Typically ≥95% . Structural Features: The azetidine (3-membered ring) introduces steric constraints, while the ethyl group on piperazine increases lipophilicity compared to methyl analogs .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-ethylpiperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.3ClH/c1-2-11-3-5-12(6-4-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZFGTAZXCGIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CNC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of 1-(Azetidin-3-yl)-4-ethylpiperazine as a starting material, which is then reacted with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or piperazine ring can be substituted with different functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions may result in various substituted azetidine or piperazine derivatives .

Scientific Research Applications

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents. .

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit specific enzymes involved in disease pathways. The exact mechanism of action depends on the specific application and the biological target being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the piperazine ring or the nitrogen-containing heterocycle.

Physicochemical Properties

- Solubility : Trihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for formulation .

- Thermal Stability : Piperazine derivatives with smaller rings (e.g., azetidine) may have lower melting points due to reduced molecular symmetry .

Pharmacological Relevance

While direct pharmacological data for the target compound are absent, piperazine derivatives are widely explored for CNS and anticancer applications:

- Receptor Binding : The azetidine ring’s rigidity may enhance selectivity for receptors like serotonin or dopamine, as seen in related compounds .

Challenges and Discrepancies

- Molecular Formula Ambiguities : reports C₉H₂₂Cl₃N₃, while calculations for C₈H₁₇N₃·3HCl suggest C₈H₂₀Cl₃N₃. This discrepancy may arise from typographical errors or variant synthesis routes .

- Synthesis Complexity : Introducing ethyl groups requires precise control to avoid byproducts, as seen in multi-step protocols for analogous compounds .

Biological Activity

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring and a piperazine moiety, which contribute to its pharmacological profile. The trihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. This suggests potential applications in treating neurological disorders.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Pharmacological Activities

Research indicates several pharmacological activities associated with this compound:

- Antidepressant Effects : Studies have suggested that the compound may exhibit antidepressant-like effects in animal models. This is likely due to its modulation of serotonin and norepinephrine levels in the brain.

- Antinociceptive Activity : The compound has been evaluated for its pain-relieving properties. Experimental results demonstrate a significant reduction in pain responses in rodent models, indicating potential use in pain management therapies.

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound. It may help mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Antinociceptive | Reduces pain responses in rodent models | |

| Neuroprotective | Mitigates neuronal damage |

Case Study Analysis

In a study investigating the antidepressant effects of this compound, researchers administered varying doses to a group of rodents subjected to stress-induced depression models. The results indicated a dose-dependent improvement in behavioral tests, suggesting efficacy comparable to established antidepressants.

Q & A

Q. What are the recommended synthetic routes for 1-(azetidin-3-yl)-4-ethylpiperazine trihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves functionalizing a piperazine core with an ethyl group and an azetidine moiety, followed by salt formation with hydrochloric acid. Key steps include:

- Precursor selection : Start with 4-ethylpiperazine and azetidine derivatives to introduce substituents .

- Reaction conditions : Use reflux in polar aprotic solvents (e.g., acetonitrile) under nitrogen to prevent oxidation.

- Salt formation : Treat the free base with excess HCl in ethanol to precipitate the trihydrochloride salt, enhancing aqueous solubility .

- Purification : Recrystallization from methanol/ether or column chromatography (silica gel, eluent: chloroform/methanol) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a multi-technique approach:

- Structural confirmation :

- Physicochemical properties :

Advanced Research Questions

Q. How can computational methods predict the reactivity and collision cross-sections of this compound for mass spectrometry studies?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G*) and calculate dipole moments, aiding collision-induced dissociation (CID) behavior prediction .

- Collision cross-section (CCS) : Apply the Trajectory Method in MOBCAL to estimate CCS values for ion mobility spectrometry. Compare with experimental CCS from drift-tube IMS .

- Reactivity insights : Identify reactive sites (e.g., azetidine ring strain) using Fukui indices to predict fragmentation pathways in MS/MS .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the azetidine-piperazine scaffold?

Methodological Answer:

- Substituent variation : Synthesize analogs with substituents at the ethyl group (e.g., propyl, isopropyl) or azetidine (e.g., methyl, hydroxy) to assess steric/electronic effects .

- Biological assays : Test analogs for target binding (e.g., GPCRs via radioligand displacement) and ADMET properties (e.g., CYP450 inhibition in microsomes) .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in experimental data (e.g., divergent solubility or stability results)?

Methodological Answer:

- Identify variables : Check for batch-specific impurities (e.g., residual solvents via GC-MS) or hydration states (TGA/DSC analysis) .

- Reproducibility protocols : Standardize solvent systems (e.g., degassed PBS) and storage conditions (desiccated, -20°C) .

- Cross-validate : Compare results across orthogonal methods (e.g., NMR purity vs. HPLC) and replicate studies in independent labs .

Q. What advanced strategies exist for studying the compound’s interactions with biological targets?

Methodological Answer:

- Biophysical techniques :

- SPR : Immobilize target proteins on sensor chips to measure binding kinetics (, ).

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .

- Metabolomics : Use F-NMR (if fluorinated analogs are synthesized) to track metabolic stability in hepatocyte models .

Q. Key Considerations for Researchers

- Safety : Follow SDS guidelines for handling hydrochlorides (e.g., PPE, ventilation) due to potential irritancy .

- Data rigor : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.